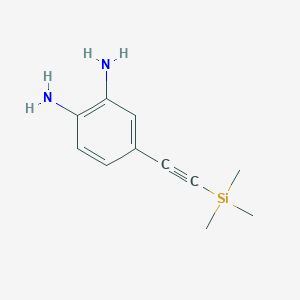

4-((Trimethylsilyl)ethynyl)benzene-1,2-diamine

Overview

Description

“1,4-Bis[(trimethylsilyl)ethynyl]benzene” is a diyne that can be prepared by the reduction of 1,4-bis[(trimethylsilyl)ethynyl]-2,5-cyclohexadiene-1,4-diol with stannous chloride . It has a molecular weight of 270.52 .

Synthesis Analysis

The compound can be synthesized by reacting 4-bromobenzaldehyde and triphenylphosphine in anhydrous triethylamine with ethynyltrimethylsilane and then with palladium (II) acetate under argon .Molecular Structure Analysis

The molecular formula of the compound is C16H22Si2 . The structure can be represented as C6H4[C≡CSi(CH3)3]2 .Chemical Reactions Analysis

The compound reacts with di(tert-butyl)aluminium hydride by hydroalumination and undergoes addition of one Al-H bond to each C-C triple bond .Physical and Chemical Properties Analysis

The compound is a solid with a melting point of 121-123 °C . It is stored at a temperature of 2-8°C .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Functionalized Compounds : 1,2-Bis(trimethylsilyl)benzenes, a category related to 4-((Trimethylsilyl)ethynyl)benzene-1,2-diamine, are used as starting materials for synthesizing various benzyne precursors, Lewis acid catalysts, and luminophores. The synthesis involves efficient routes to functionalized compounds through cobalt-catalyzed Diels-Alder cycloaddition and iridium-mediated C-H activation. These compounds are utilized in Suzuki reactions, Stille coupling reactions, and as reagents for polymerization (Reus et al., 2012).

Improved Synthesis Techniques : Improved synthesis methods have been developed for 1,2-Bis(trimethylsilyl)benzene, crucial for creating efficient benzyne precursors and certain luminescent π-conjugated materials. These methods are noteworthy for their milder reaction conditions and avoidance of carcinogenic solvents (Lorbach et al., 2010).

Applications in Material Science

Polymer Synthesis : The ruthenium-catalyzed copolymerization involving derivatives of this compound produces linear copolymers and hyperbranched materials. These materials, featuring cross-conjugated unsaturated structures with alternating arylene and 1,1-vinylene units, have potential applications in material science (Londergan et al., 1998).

Luminescent Materials : Certain derivatives of 1,2-Bis(trimethylsilyl)benzene are used in the preparation of oligo(phenyleneethynylene)s, which exhibit weak intermolecular interactions influencing molecular packing. These compounds, due to their unique structural properties, are used in luminescent materials (Figueira et al., 2008).

Photovoltaic and Electronic Applications

Potential Photovoltaic Materials : The synthesis of novel 1,4-bis(alkynyl)benzene derivatives from trimethylsilyl-substituted alkynes shows excellent regioselectivity and yield. The optical properties of these derivatives suggest their potential development into photovoltaic materials (Zhang et al., 2020).

Electrochemical and Photophysical Properties : Star-shaped molecules synthesized from derivatives of 1,2-Bis(trimethylsilyl)benzene exhibit unique photoluminescence and electrochemical properties. Their structural design, involving thiophene-functionalized groups and acetylenic spacers, makes them suitable for optoelectronic applications (Niu et al., 2013).

Sensor and Memory Device Applications

Aptasensor Development : A highly sensitive electrochemical impedimetric aptasensor for the detection of ochratoxin A was developed using a layer with active ethynyl groups derived from 4-((trimethylsilyl)ethynyl) benzene. This aptasensor showcases the compound's utility in biosensing applications (Hayat et al., 2013).

Polymer-Based Resistive Memory Devices : Thermally cross-linkable block copolymers synthesized from 4-((trimethylsilyl)ethynyl)styrene derivatives show promise in memory device applications. The polymers' electrical properties enable their use in write-once-read-many times nonvolatile memory devices (Kang et al., 2015).

Safety and Hazards

The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .

Properties

IUPAC Name |

4-(2-trimethylsilylethynyl)benzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2Si/c1-14(2,3)7-6-9-4-5-10(12)11(13)8-9/h4-5,8H,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOLGMYGSIYYNAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC(=C(C=C1)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(5-(styrylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B3240219.png)

![2-Chloro-3-cyclopropylpyrazolo[1,5-A]pyridine](/img/structure/B3240220.png)

![(4aS,11aR,12aS,13S)-3,7-bis(benzyloxy)-4a-((tert-butyldimethylsilyl)oxy)-8-(dibenzylamino)-13-(dimethylamino)-10-fluoro-5-hydroxy-11a,12,12a,13-tetrahydrotetraceno[2,3-d]isoxazole-4,6(4aH,11H)-dione](/img/structure/B3240273.png)